4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine
CAS No.: 1187168-66-6
VCID: VC11697693
Molecular Formula: C14H10F3NO
Molecular Weight: 265.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine is a synthetic organic compound with a molecular formula of C14H10F3NO and a molecular weight of 265.23 g/mol . It is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethylbenzoyl group. This compound is of interest in various fields, including organic synthesis, biological research, and medicinal chemistry. Synthesis and PreparationThe synthesis of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine typically involves the reaction between 4-methylpyridine and 3-trifluoromethylbenzoyl chloride in the presence of a base like triethylamine. The reaction facilitates nucleophilic substitution, and purification methods such as recrystallization or column chromatography are used to achieve high purity levels. Biological Activity and ApplicationsThis compound is used in biological research to study enzyme interactions and protein-ligand binding. Its ability to modulate enzyme activity makes it valuable for investigating metabolic pathways and cellular signaling mechanisms. Preliminary studies suggest that it may exhibit antibacterial properties, particularly due to the influence of the trifluoromethyl group on biological interactions. Biological Applications Table
Mechanism of ActionThe mechanism of action of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its activity and interactions. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects. Comparison with Similar Compounds4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine can be compared with other similar compounds, such as 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine and 4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine. These compounds differ in the position of the trifluoromethyl group on the benzoyl ring, which influences their chemical reactivity and biological activity. Comparison Table
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1187168-66-6 | ||||||||||||||||||||
Product Name | 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine | ||||||||||||||||||||
Molecular Formula | C14H10F3NO | ||||||||||||||||||||
Molecular Weight | 265.23 g/mol | ||||||||||||||||||||
IUPAC Name | (4-methylpyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone | ||||||||||||||||||||
Standard InChI | InChI=1S/C14H10F3NO/c1-9-6-7-18-8-12(9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 | ||||||||||||||||||||
Standard InChIKey | KPGYAOSEIRPFNS-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | ||||||||||||||||||||
Canonical SMILES | CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | ||||||||||||||||||||
PubChem Compound | 49762492 | ||||||||||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume